The compound is cataloged with the Chemical Abstracts Service Registry Number 1500393-24-7. It is recognized for its utility in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of more complex organic molecules .
The synthesis of 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid typically involves chlorination reactions. The most common method includes the chlorination of 4,5,6-trimethylpyridine-3-carboxylic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction generally requires reflux conditions to facilitate the chlorination process effectively.
The molecular structure of 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid can be described using its InChI representation: InChI=1S/C9H10ClNO2/c1-4-5(2)7(9(12)13)8(10)11-6(4)3/h1-3H3,(H,12,13)
. The molecule consists of a pyridine ring with the following notable features:
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid can undergo various chemical transformations:
The physical and chemical properties of 2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid are crucial for understanding its behavior in various environments:
These properties influence its reactivity and applicability in different scientific fields .
2-Chloro-4,5,6-trimethylpyridine-3-carboxylic acid has several significant applications across various domains:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2